Cas no 18189-44-1 (4-[3-(Propan-2-yl)phenyl]butanoic acid)

4-[3-(Propan-2-yl)phenyl]butanoic acid structure
18189-44-1 structure
商品名:4-[3-(Propan-2-yl)phenyl]butanoic acid
CAS番号:18189-44-1
MF:C13H18O2
メガワット:206.280824184418
CID:6273419
PubChem ID:20305601

4-[3-(Propan-2-yl)phenyl]butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-[3-(propan-2-yl)phenyl]butanoic acid
    • EN300-1847549
    • 18189-44-1
    • SCHEMBL765727
    • 4-[3-(Propan-2-yl)phenyl]butanoic acid
    • インチ: 1S/C13H18O2/c1-10(2)12-7-3-5-11(9-12)6-4-8-13(14)15/h3,5,7,9-10H,4,6,8H2,1-2H3,(H,14,15)
    • InChIKey: JDMUPSOELCPIHZ-UHFFFAOYSA-N
    • ほほえんだ: OC(CCCC1=CC=CC(=C1)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 206.130679813g/mol
  • どういたいしつりょう: 206.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

4-[3-(Propan-2-yl)phenyl]butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1847549-1.0g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
1g
$986.0 2023-06-03
Enamine
EN300-1847549-10.0g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
10g
$4236.0 2023-06-03
Enamine
EN300-1847549-1g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
1g
$986.0 2023-09-19
Enamine
EN300-1847549-10g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
10g
$4236.0 2023-09-19
Enamine
EN300-1847549-5g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
5g
$2858.0 2023-09-19
Enamine
EN300-1847549-0.05g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
0.05g
$827.0 2023-09-19
Enamine
EN300-1847549-5.0g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
5g
$2858.0 2023-06-03
Enamine
EN300-1847549-2.5g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
2.5g
$1931.0 2023-09-19
Enamine
EN300-1847549-0.1g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
0.1g
$867.0 2023-09-19
Enamine
EN300-1847549-0.25g
4-[3-(propan-2-yl)phenyl]butanoic acid
18189-44-1
0.25g
$906.0 2023-09-19

4-[3-(Propan-2-yl)phenyl]butanoic acid 関連文献

4-[3-(Propan-2-yl)phenyl]butanoic acidに関する追加情報

4-[3-(Propan-2-yl)phenyl]butanoic acid (CAS No. 18189-44-1): A Comprehensive Overview

4-[3-(Propan-2-yl)phenyl]butanoic acid (CAS No. 18189-44-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as isopropylphenylbutyric acid, is characterized by its unique structural features, which include an aromatic ring substituted with an isopropyl group and a carboxylic acid functional group. These properties make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.

The chemical structure of 4-[3-(Propan-2-yl)phenyl]butanoic acid can be represented as C12H16O2. Its molecular weight is approximately 196.25 g/mol, and it exhibits a melting point of around 75-77°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, making it easy to handle in laboratory settings. These physical and chemical properties are crucial for its use in various synthetic processes and biological assays.

In recent years, 4-[3-(Propan-2-yl)phenyl]butanoic acid has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a precursor or intermediate in the synthesis of more complex molecules with pharmacological activity. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them promising candidates for the treatment of conditions such as arthritis and chronic pain.

A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory effects of 4-[3-(Propan-2-yl)phenyl]butanoic acid derivatives. The researchers found that these derivatives effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, in vivo studies using animal models demonstrated a significant reduction in inflammation and pain responses, suggesting that these compounds could be developed into effective anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 4-[3-(Propan-2-yl)phenyl]butanoic acid has also shown promise in the field of cancer research. A study published in Cancer Research in 2021 explored the potential of this compound as a selective inhibitor of cancer cell growth. The researchers found that certain derivatives of 4-[3-(Propan-2-yl)phenyl]butanoic acid selectively targeted and inhibited the proliferation of cancer cells while sparing normal cells. This selective toxicity makes these compounds attractive candidates for further development as anticancer agents.

The versatility of 4-[3-(Propan-2-yl)phenyl]butanoic acid extends to its use as a building block in the synthesis of other bioactive molecules. For example, it can be used to synthesize compounds with neuroprotective properties, which are essential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Neurochemistry in 2020 reported that derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

In addition to its therapeutic applications, 4-[3-(Propan-2-yl)phenyl]butanoic acid has also been studied for its potential use in agrochemicals. Research has shown that certain derivatives of this compound exhibit herbicidal activity against various weed species, making them valuable candidates for the development of new herbicides with improved selectivity and reduced environmental impact.

The synthesis of 4-[3-(Propan-2-yl)phenyl]butanoic acid can be achieved through several routes, including Grignard reactions, Friedel-Crafts acylation, and transition metal-catalyzed cross-coupling reactions. These synthetic methods offer flexibility in terms of scalability and functional group compatibility, allowing chemists to tailor the synthesis to specific requirements.

In conclusion, 4-[3-(Propan-2-yl)phenyl]butanoic acid (CAS No. 18189-44-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique structural features and versatile synthetic routes make it an attractive candidate for further exploration and development. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing various fields of science and technology.

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